Cas no 886499-84-9 (3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid)

3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid is a fluorinated aromatic carboxylic acid derivative with notable applications in pharmaceutical and agrochemical research. Its structural features, including the difluorinated methoxyphenyl moiety and propanoic acid side chain, make it a valuable intermediate for synthesizing biologically active compounds. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the methoxy group contributes to electronic modulation. This compound is particularly useful in medicinal chemistry for the development of enzyme inhibitors and receptor modulators. Its high purity and well-defined chemical properties ensure reproducibility in synthetic processes, making it a reliable choice for research and industrial applications.
3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid structure
886499-84-9 structure
Product Name:3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid
CAS No:886499-84-9
MF:C10H10F2O3
MW:216.181410312653
CID:1030885
PubChem ID:17750794
Update Time:2025-10-29

3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid
    • 3-(2,3-DIFLUORO-4-METHOXYPHENYL)PROPIONIC ACID
    • 3-(2,3-Difluoro-4-methoxyphenyl)propanoicacid
    • JS-4425
    • MFCD06660223
    • 886499-84-9
    • DTXSID60590694
    • AKOS015851959
    • DB-347404
    • G30647
    • MDL: MFCD06660223
    • Inchi: 1S/C10H10F2O3/c1-15-7-4-2-6(3-5-8(13)14)9(11)10(7)12/h2,4H,3,5H2,1H3,(H,13,14)
    • InChI Key: VSJFQXDRFFHUMO-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C=CC=1CCC(=O)O)OC)F

Computed Properties

  • Exact Mass: 216.05980050g/mol
  • Monoisotopic Mass: 216.05980050g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 309.4±37.0 °C at 760 mmHg
  • Flash Point: 140.9±26.5 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid Security Information

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Additional information on 3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid

Introduction to 3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid (CAS No. 886499-84-9)

3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid, identified by the chemical identifier CAS No. 886499-84-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a phenyl ring substituted with fluorine and methoxy groups, combined with a propanoic acid side chain. The unique structural features of this molecule make it a promising candidate for further exploration in drug discovery and development.

The presence of fluorine atoms at the 2,3 positions of the phenyl ring and a methoxy group at the 4 position introduces distinct electronic and steric properties to the molecule. These modifications can influence its interaction with biological targets, making it an attractive scaffold for designing novel therapeutic agents. The propanoic acid moiety at one end of the molecule further enhances its potential utility in synthetic chemistry and biological assays.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The incorporation of fluorine atoms into pharmaceuticals has been well-documented to modulate pharmacokinetic and pharmacodynamic properties, leading to more effective drug candidates. The compound 3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid exemplifies this trend, as its structural design aims to leverage these benefits.

Current research in the field of medicinal chemistry has highlighted the importance of fluorinated phenyl derivatives in developing treatments for various diseases, including cancer, infectious diseases, and neurological disorders. Studies have shown that these compounds can exhibit potent inhibitory activity against key enzymes and receptors involved in pathogenic processes. The specific arrangement of substituents in 3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid may contribute to its potential as a lead compound or intermediate in synthesizing more complex molecules with therapeutic efficacy.

The propanoic acid side chain in this compound provides a versatile handle for further chemical modifications. This functionality can be utilized to link the molecule to other pharmacophores or to explore different derivatives through various synthetic pathways. Such flexibility is crucial in drug discovery pipelines, where iterative optimization is often required to achieve desired pharmacological profiles.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of compounds like 3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid with biological targets. These tools have been instrumental in guiding the design of molecules with improved potency and selectivity. The structural features of this compound make it a valuable asset for virtual screening campaigns aimed at identifying novel drug candidates.

In addition to its potential as an active pharmaceutical ingredient (API), 3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid may also serve as an important intermediate in the synthesis of more complex derivatives. Its availability as a pure compound (CAS No. 886499-84-9) ensures that researchers can reliably incorporate it into their synthetic schemes without concerns about impurities or contaminants.

The growing body of literature on fluorinated aromatic compounds underscores their significance in modern drug discovery. The unique properties of 3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid, stemming from its specific substitution pattern, position it as a promising candidate for further investigation. Future studies may explore its biological activity, pharmacokinetic behavior, and potential therapeutic applications in collaboration with academic institutions and pharmaceutical companies.

As research continues to uncover new applications for fluorinated compounds, the demand for high-quality intermediates like 3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid is expected to rise. Its role in advancing pharmaceutical development underscores the importance of specialized chemical entities in driving innovation in medicine.

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